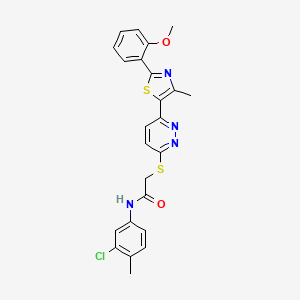

N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a thiazole ring and a thioacetamide side chain. Its structural complexity arises from the integration of a 2-methoxyphenyl group and a 4-methylthiazole moiety, which likely contribute to its electronic and steric properties. The 3-chloro-4-methylphenyl group on the acetamide side chain may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O2S2/c1-14-8-9-16(12-18(14)25)27-21(30)13-32-22-11-10-19(28-29-22)23-15(2)26-24(33-23)17-6-4-5-7-20(17)31-3/h4-12H,13H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOKPZSDWOYDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: Starting with 2-(2-methoxyphenyl)-4-methylthiazole, which can be synthesized through a Hantzsch thiazole synthesis involving the condensation of α-haloketones with thioamides.

Pyridazine Ring Formation: The thiazole derivative is then reacted with hydrazine derivatives to form the pyridazine ring.

Thioether Formation: The pyridazine-thiazole intermediate is then subjected to a nucleophilic substitution reaction with a suitable thiol to introduce the thioether linkage.

Acetamide Formation: Finally, the compound is acylated with 3-chloro-4-methylphenyl acetic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on key substituents, synthetic pathways, and inferred biological properties.

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycles: The target compound’s pyridazine-thiazole hybrid distinguishes it from triazole-based analogs (e.g., 618415-13-7 and 586989-80-2). Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases compared to triazoles .

Substituent Effects :

- The 3-chloro-4-methylphenyl group in the target compound likely increases lipophilicity compared to the 3,5-dimethoxyphenyl group in 586989-80-2, which prioritizes solubility .

- Fluorine in 618415-13-7 improves metabolic stability, whereas the methoxy group in the target compound may modulate cytochrome P450 interactions .

Synthetic Pathways :

- The target compound’s synthesis may involve coupling pyridazine-thiazole intermediates with thioacetamide precursors, similar to methods used for 4a in (reflux in acetonitrile with triethylamine) .

- Triazole derivatives (e.g., 586989-80-2) often employ cyclocondensation reactions with thioureas or thiosemicarbazides .

Research Findings and Inferences

- Kinase Inhibition Potential: Pyridazine-thiazole hybrids (e.g., the target compound) are structurally analogous to kinase inhibitors like imatinib, where heterocyclic cores facilitate ATP-binding pocket interactions .

- Antimicrobial Activity : Thiazole derivatives (e.g., 790237-66-0) exhibit broad-spectrum activity against S. aureus and E. coli, suggesting the target compound may share similar efficacy .

- Metabolic Stability : Fluorinated analogs (e.g., 618415-13-7) demonstrate reduced hepatic clearance, whereas the target compound’s methoxy group may require structural optimization to avoid rapid oxidation .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, also known by its CAS number 577988-18-2, is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H20ClN3O3S

- Molecular Weight : 465.95 g/mol

- Purity : ≥ 98%

The compound features a complex structure that includes thiazole and pyridazine moieties, which are known to exhibit various biological activities. The thioacetamide group is significant for its ability to interact with biological targets, potentially influencing enzyme activity and cellular signaling pathways.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing thiazole rings have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |

| Thiazole derivative | 3.12 - 12.5 | S. aureus |

The minimum inhibitory concentration (MIC) values suggest that this compound may possess similar or enhanced antibacterial effects compared to known antibiotics.

Anticancer Activity

Recent studies have explored the potential anticancer properties of thiazole and pyridazine derivatives. Some compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound might also inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study on thiazole derivatives showed that compounds with similar structural features exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting a promising avenue for further exploration of this compound.

Research Findings

- In Vitro Studies : In vitro assays have shown that compounds with thiazole and pyridazine structures can inhibit bacterial growth effectively.

- Structure-Activity Relationship (SAR) : Understanding the SAR of similar compounds can help predict the biological activity of this compound, guiding modifications to enhance efficacy.

- Synergistic Effects : Preliminary studies suggest that this compound may work synergistically with other antimicrobial agents, potentially reducing resistance development in pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.